![molecular formula C26H33N3O4S B2746439 N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide CAS No. 932500-76-0](/img/structure/B2746439.png)
N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide
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Overview
Description
N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C26H33N3O4S and its molecular weight is 483.63. The purity is usually 95%.
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Biological Activity
N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound featuring a thienopyrimidine core structure. Its unique molecular configuration suggests potential biological activities that have been the subject of recent research.
Molecular Structure and Properties
The compound has the following molecular characteristics:
Property | Value |
---|---|
Molecular Formula | C26H33N3O4S |
Molecular Weight | 483.6 g/mol |
CAS Number | 932500-76-0 |
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in antiviral and anticancer applications. The mechanism of action for this compound may involve:
- Inhibition of Viral Replication : Similar compounds have shown efficacy against respiratory syncytial virus (RSV), suggesting that this compound may also inhibit viral replication through interference with viral protein synthesis or assembly .
- Cell Cycle Arrest : Analogous compounds have been identified as kinesin spindle protein (KSP) inhibitors, which induce cell cycle arrest and apoptosis in cancer cells. This suggests a potential application in cancer therapy .
Antiviral Activity
A notable study on related compounds highlighted their effectiveness against RSV. The compound's structure may enhance its interaction with viral targets, potentially leading to significant antiviral properties .
Anticancer Potential
In vitro studies have demonstrated that similar thienopyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines. The proposed mechanism includes the induction of apoptosis and disruption of mitotic processes .
Case Studies and Research Findings
- Antiviral Efficacy : In a controlled study, compounds structurally related to this compound showed significant inhibition of RSV replication in vitro. The IC50 values indicated potent antiviral activity comparable to existing antiviral agents .
- Cytotoxicity in Cancer Cells : A series of analogs were tested against various cancer cell lines. Results indicated that compounds with similar thienopyrimidine structures caused significant reductions in cell viability at concentrations as low as 1 µM, demonstrating their potential as anticancer agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific functional groups within its structure:
- Methoxypropyl Group : Enhances solubility and bioavailability.
- Thienopyrimidine Core : Critical for interaction with biological targets.
Research has shown that modifications to these groups can lead to variations in potency and selectivity against different biological targets.
Scientific Research Applications
Antiviral Activity
Research has indicated that N-(3-methoxypropyl)-4-((1-(3-methylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide exhibits promising antiviral properties, particularly against respiratory syncytial virus (RSV). A study published in Antimicrobial Agents and Chemotherapy demonstrated that the compound has a half-maximal effective concentration (EC50) of 2.1 μM against RSV, suggesting effective inhibition of viral growth at low concentrations.
Anticancer Potential
Compounds similar to this compound have been studied for their anticancer properties. The unique structural features of these compounds may enhance their efficacy against various cancer cell lines. For instance:
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-(1-(4-isopropylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl-N-(3-methoxypropyl)benzamide | Isopropyl substitution | Enhanced potency against specific cancer cell lines |
4-(1-(4-bromobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl-N-(oxetan-3-ylmethyl)benzamide | Bromine atom | Increased lipophilicity |
4-(1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl-N-(oxetan-3-yloxy)benzamide | Methyl substitution | Improved solubility profile |
These compounds are being investigated for their potential to overcome drug resistance commonly associated with chemotherapy .
Study on Antiviral Efficacy
A pivotal study highlighted the antiviral efficacy of this compound against RSV. The research demonstrated not only its effectiveness in inhibiting viral replication but also assessed its cytotoxicity profile. The findings indicated that while the compound showed moderate efficacy in reducing viral progeny, it exhibited marginal cytotoxic liability .
Cytotoxicity Studies
Further investigations into the cytotoxic effects of this compound on various cancer cell lines are ongoing. Preliminary results suggest that it may selectively target malignant cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies.
Properties
IUPAC Name |
N-(3-methoxypropyl)-4-[[1-[(3-methylphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4S/c1-18-5-3-6-20(15-18)17-28-22-11-14-34-23(22)25(31)29(26(28)32)16-19-7-9-21(10-8-19)24(30)27-12-4-13-33-2/h3,5-6,11,14-15,19,21H,4,7-10,12-13,16-17H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVBZMOBZXQUOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(C(=O)N(C2=O)CC4CCC(CC4)C(=O)NCCCOC)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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